molecular formula C11H14N6O B600875 Descyclopropyl Abacavir CAS No. 124752-25-6

Descyclopropyl Abacavir

カタログ番号 B600875
CAS番号: 124752-25-6
分子量: 246.27
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Descyclopropyl Abacavir is a compound related to Abacavir, which is an antiviral drug used to treat HIV . It is also known as Abacavir Imp. C (EP), Abacavir USP Related Compound A, and Abacavir USP RC A . The molecular formula of this compound is C11 H14 N6 O, and its molecular weight is 246.27 .


Chemical Reactions Analysis

A study has explored the photocatalytic transformation of the antiviral drug abacavir, which could potentially apply to this compound . The study employed different advanced oxidation processes (AOPs) such as UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O8 2, UV/Fe2+/H2O2, and UV/Fe2+/S2O8 2 . All processes appear to be effective in eliminating abacavir within a few minutes .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C11 H14 N6 O, and its molecular weight is 246.27 . Unfortunately, the available resources do not provide more detailed physical and chemical properties of this compound.

科学的研究の応用

  • Photocatalytic Transformation and Toxicity Assessment : A study by Evgenidou et al. (2023) in "Molecules" explored the photocatalytic transformation of Abacavir using advanced oxidation processes. The study monitored the evolution profile of Descyclopropyl-Abacavir and assessed the toxicity of the major transformation products, finding that only hydroxylation plays a detoxification role in the treated solution (Evgenidou et al., 2023).

  • Pharmacokinetics of Abacavir : Research by Yuen et al. (2008) in "Clinical Pharmacokinetics" provided a comprehensive review of the pharmacokinetics of Abacavir. This study detailed how Abacavir is absorbed, its bioavailability, and its metabolism, which is crucial for understanding its therapeutic use (Yuen et al., 2008).

  • Antiviral Activity and Clinical Significance : Melroy and Nair (2005) in "Current Pharmaceutical Design" discussed the antiviral activity of Abacavir, its mechanism of action in the treatment of pediatric AIDS, and its resistance profile. This paper highlighted the effectiveness of Abacavir in HIV treatment, particularly in pediatric cases (Melroy & Nair, 2005).

  • Synergistic Anti-HIV Activity with Mycophenolic Acid : Margolis et al. (1999) in the "Journal of Acquired Immune Deficiency Syndromes" discovered that Abacavir, when combined with Mycophenolic Acid, showed profound and synergistic anti-HIV activity, suggesting a potential strategy in HIV treatment (Margolis et al., 1999).

  • Clinical Potential in HIV Infection : Hervey and Perry (2000) in "Drugs" reviewed the clinical potential of Abacavir in patients with HIV infection, emphasizing its efficacy in reducing viral load when combined with other antiretroviral drugs (Hervey & Perry, 2000).

  • Chemical Modification to Reduce Toxicity : Alhaidari et al. (2014) in "Clinical and Translational Allergy" studied the modification of Abacavir at the amino cyclopropyl group, which led to analogues with potent antiviral activity but without the activation of CD8+ T-cells, potentially reducing hypersensitivity reactions (Alhaidari et al., 2014).

  • In Vitro Pharmacodynamics : Drusano et al. (2002) in "Antimicrobial Agents and Chemotherapy" investigated the pharmacodynamics of Abacavir using a hollow-fiber model, providing insights into the antiretroviral effects of different Abacavir exposures and the impact of drug administration schedules on efficacy (Drusano et al., 2002).

  • HLA-B*5701 Association with Hypersensitivity : Mallal et al. (2002) in "The Lancet" found a strong association between HLA-B*5701 and hypersensitivity to Abacavir, suggesting that genetic screening can reduce hypersensitivity incidences (Mallal et al., 2002).

作用機序

Target of Action

Descyclopropyl Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .

Mode of Action

This compound is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . Carbovir triphosphate inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA .

Biochemical Pathways

The biochemical pathway affected by this compound is the reverse transcription process of the HIV-1 lifecycle. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genetic material and subsequent replication of the virus .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of this compound is approximately 83% . This compound is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of this compound is approximately 1.5 hours .

Result of Action

The result of this compound’s action is the inhibition of HIV-1 replication. By blocking the reverse transcription process, this compound prevents the integration of the viral genome into the host cell’s genetic material, thereby inhibiting the production of new virus particles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter or inorganic constituents in different matrices such as wastewater effluent and leachate can retard the whole process . Moreover, the photocatalytic transformation of this compound can be achieved employing different advanced oxidation processes .

Safety and Hazards

According to a safety data sheet, Descyclopropyl Abacavir can cause serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes .

将来の方向性

The study on the photocatalytic transformation of abacavir suggests potential future directions for research on Descyclopropyl Abacavir . The study revealed that different transformation pathways dominate in each matrix, and the prediction of the toxicity of the major transformation products showed that only hydroxylation can play a detoxification role in the treated solution .

特性

IUPAC Name

[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJUXHDSLJYKED-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922641
Record name [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118237-88-0, 124752-25-6
Record name (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminocarbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124752-25-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESCYCLOPROPYL ABACAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How effectively do advanced oxidation processes remove Abacavir from water, and what role does Descyclopropyl Abacavir play in this process?

A1: The research demonstrates that various advanced oxidation processes (AOPs), including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O82−, UV/Fe2+/H2O2, and UV/Fe2+/S2O82−, effectively remove Abacavir from water within minutes []. During these processes, this compound (TP-247) emerges as a key transformation product. Monitoring its evolution profile helps researchers understand the degradation pathway of Abacavir and optimize AOPs for water treatment. Notably, the study observed that the presence of organic matter or specific inorganic constituents in the water matrix can impact the efficiency of Abacavir removal []. This highlights the importance of considering water composition when implementing AOPs for pharmaceutical removal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。